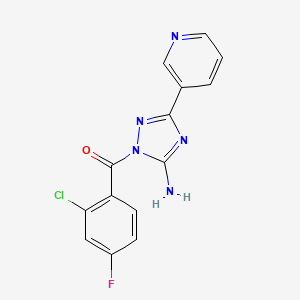![molecular formula C18H17N3O4 B7433741 benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is a synthetic compound that has been developed for scientific research purposes. It is a potential drug candidate that is being studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and physiological effects:
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a high degree of purity, which makes it ideal for use in biochemical and physiological assays. One limitation of using benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that test its efficacy in specific disease models.
Zukünftige Richtungen
There are several future directions for research on benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate. One direction is to further elucidate its mechanism of action, which will help to design more effective experiments to test its efficacy in specific disease models. Another direction is to explore its potential as a treatment for other types of cancer, as well as other diseases such as autoimmune disorders and infectious diseases. Additionally, research could be done to optimize the synthesis method for benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate, which could lead to more efficient production and lower costs.
Synthesemethoden
The synthesis of benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate involves the reaction of benzyl 5-amino-1H-pyrrole-2-carboxylate with 3-methyl-5-(methylthio)-1,2-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate as a white solid with a yield of 50-60%.
Wissenschaftliche Forschungsanwendungen
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is being studied for its potential as a drug candidate. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It is also being studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-9-14(25-21-12)10-19-17(22)15-7-8-16(20-15)18(23)24-11-13-5-3-2-4-6-13/h2-9,20H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEWYLSLQYLIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C2=CC=C(N2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 3-[1-(2H-tetrazol-5-yl)butylcarbamoyl]azetidine-1-carboxylate](/img/structure/B7433659.png)
![[7-(1-Fluorocyclohexanecarbonyl)-2,7-diazaspiro[3.4]octan-2-yl]-(2-methyltriazol-4-yl)methanone](/img/structure/B7433662.png)

![tert-butyl N-[[5-[(4-bromo-2,6-difluorophenyl)methylcarbamoyl]pyrimidin-2-yl]methyl]carbamate](/img/structure/B7433673.png)
![N-[(2-chloro-5-fluoropyridin-3-yl)methyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide](/img/structure/B7433684.png)
![2-Chloro-5-[[1-(4-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B7433690.png)
![(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-[2-(oxan-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7433696.png)
![N-[[1-[4-(fluoromethyl)benzoyl]-5-methylpyrrolidin-3-yl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7433698.png)

![methyl 4-[1-(4-phenyl-1,3-thiazol-2-yl)ethylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7433708.png)
![2-[(5-Bromo-2-methoxyphenyl)methyl]-3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7433716.png)

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)